Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
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Overview
Description
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a 2,4,6-tri(propan-2-yl)phenyl group. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of a Grignard reagent such as phenylmagnesium bromide with a chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, facilitating various catalytic transformations. The specific molecular targets and pathways depend on the nature of the metal and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine: Similar in structure but with cyclohexyl groups instead of a methyl and phenyl group.
Bis(2-methyl-2-propanyl)(2’,4’,6’-triisopropyl-2-biphenylyl)phosphine: Contains biphenyl groups instead of a single phenyl group.
2,4,6-Triisopropyl-N-{4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl}benzene: Contains additional functional groups such as sulfamoyl and pyrimidinyl.
Uniqueness
Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of substituents on the phosphorus atom, which can influence its reactivity and coordination properties. The presence of both methyl and phenyl groups, along with the bulky 2,4,6-tri(propan-2-yl)phenyl group, provides a distinct steric and electronic environment that can be advantageous in certain catalytic applications .
Properties
CAS No. |
104108-09-0 |
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Molecular Formula |
C22H31P |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl-phenyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C22H31P/c1-15(2)18-13-20(16(3)4)22(21(14-18)17(5)6)23(7)19-11-9-8-10-12-19/h8-17H,1-7H3 |
InChI Key |
UFEKECWEMSYPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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